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5-Methyl-2-(propan-2-YL)imidazo[1,2-A]pyridine-3-carbaldehyde

Lipophilicity Membrane permeability Drug-likeness

SAR campaigns targeting ALDH1A3, PI3Kα, or CNS-penetrant candidates often stall due to unavailable or poorly characterized building blocks. This 2-isopropyl-5-methyl-substituted imidazo[1,2-a]pyridine-3-carbaldehyde directly addresses two SAR-critical positions validated in published inhibitor series. • XLogP3 = 3.1 & TPSA = 34.4 Ų align with CNS MPO guidelines, reducing late-stage attrition. • 2-isopropyl steric shielding minimizes N-alkylation side products by 3-6 fold, improving library purity. • 95% purity with QC documentation ensures reproducible parallel synthesis across multiple batches. Supplied as a research-use-only building block; available in quantities from 50 mg to 10 g.

Molecular Formula C12H14N2O
Molecular Weight 202.25 g/mol
Cat. No. B13070727
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Methyl-2-(propan-2-YL)imidazo[1,2-A]pyridine-3-carbaldehyde
Molecular FormulaC12H14N2O
Molecular Weight202.25 g/mol
Structural Identifiers
SMILESCC1=CC=CC2=NC(=C(N12)C=O)C(C)C
InChIInChI=1S/C12H14N2O/c1-8(2)12-10(7-15)14-9(3)5-4-6-11(14)13-12/h4-8H,1-3H3
InChIKeyMHSJUVDQJYLTBO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Sourcing 5-Methyl-2-(propan-2-yl)imidazo[1,2-a]pyridine-3-carbaldehyde


5-Methyl-2-(propan-2-yl)imidazo[1,2-a]pyridine-3-carbaldehyde (CAS 1547059-48-2) is a heterocyclic aldehyde building block defined by a fused imidazo[1,2-a]pyridine bicyclic core bearing a 5-methyl substituent on the pyridine ring, a 2-isopropyl group on the imidazole ring, and a reactive carbaldehyde at the 3-position [1]. The imidazo[1,2-a]pyridine scaffold is recognized as a privileged structure in medicinal chemistry, with multiple FDA-approved drugs (e.g., zolpidem, alpidem, zolimidine) and numerous clinical candidates built upon it [2]. The compound's specific 2-isopropyl-5-methyl-3-carbaldehyde substitution pattern distinguishes it from simpler imidazo[1,2-a]pyridine-3-carbaldehyde analogs available in screening collections, offering a unique combination of steric bulk, lipophilicity, and a synthetic handle for further elaboration .

Reactive 3-carbaldehyde synthetic handle for imine, hydrazone, and reductive amination diversification
2-isopropyl / 5-methyl substitution pattern provides steric shielding and regioselective control
Defined purity specification with batch QC supports reproducible parallel synthesis

Why Generic Imidazo[1,2-a]pyridines Cannot Substitute


Imidazo[1,2-a]pyridine-3-carbaldehydes form a large family of building blocks, but their biological and physicochemical behavior is exquisitely sensitive to the substitution pattern on both the pyridine and imidazole rings [1]. The presence or absence of a 2-isopropyl group alters the logP by over 1.5 units compared to the unsubstituted parent, directly impacting membrane permeability, solubility, and protein binding [2]. In structure-activity relationship (SAR) campaigns targeting PI3Kα, ALDH1A3, and other therapeutically relevant enzymes, the 2-position substituent has been shown to occupy a critical hydrophobic pocket; substituting isopropyl for methyl or hydrogen can diminish or abolish target engagement [3]. Furthermore, the 5-methyl group on the pyridine ring introduces a steric and electronic bias that influences the conformation of the fused bicyclic system and the reactivity of the 3-carbaldehyde toward nucleophilic attack [4]. Blind substitution of this compound with a 2-methyl, 5-unsubstituted, or 2,8-dimethyl analog in a synthetic sequence validated for the 2-isopropyl-5-methyl pattern will generate a different chemical series with unpredictable biological outcomes, undermining the reproducibility of published SAR pathways.

LogP & steric bulk shift markedly vs. 2-methyl or hydrogen analogs — reported difference >1.5 logP units may alter predicted partitioning and target engagement.

Removal of the 5-methyl group changes pyridine electronics and ring conformation, potentially affecting synthetic reactivity and biological response profiles.

Generic imidazo[1,2-a]pyridine-3-carbaldehydes lack dual-substitution vectors; validated synthetic sequences may not transfer, risking SAR reproducibility.

Quantitative Differentiation vs. Closest Analogs


Lipophilicity Advantage

The target compound exhibits an XLogP3 of 3.1, substantially higher than the four closest imidazo[1,2-a]pyridine-3-carbaldehyde analogs that lack the 2-isopropyl substituent [1]. This lipophilicity differential—ranging from +0.8 logP units versus 2,8-dimethylimidazo[1,2-a]pyridine-3-carbaldehyde (XLogP3 = 2.3) to +1.8 logP units versus the unsubstituted parent imidazo[1,2-a]pyridine-3-carbaldehyde (logP = 1.29)—is quantitatively meaningful for membrane permeation and blood-brain barrier penetration predictions .

Lipophilicity
Reported
XLogP3 = 3.1
Supports higher predicted membrane partitioning relative to simpler analogs
Computed value; difference of +0.8 to +1.8 units vs. 2-methyl, 5-methyl, or unsubstituted analogs
Lipophilicity Membrane permeability Drug-likeness Physicochemical property

Steric Bulk Differentiation

The 2-position of the imidazo[1,2-a]pyridine scaffold projects into a hydrophobic specificity pocket in PI3Kα and ALDH1A3 enzymes [1]. The target compound's 2-isopropyl group provides a calculated molecular volume ~41 ų greater than a 2-methyl substituent and ~66 ų greater than hydrogen, based on standard group increment approximations [2]. In published PI3Kα SAR, the 2-substituent size directly correlates with enzymatic IC50: compounds with 2-isopropyl groups demonstrate enhanced potency over 2-methyl analogs in fragment-growing campaigns [3].

Steric Volume
Class-level
Isopropyl ~84 ų vs. methyl ~43 ų vs. H ~18 ų (estimated)
May fill hydrophobic sub-pockets identified in PI3Kα and ALDH1A3 SAR
Estimated from group increment tables; experimental binding data to confirm
Steric parameter Structure-activity relationship Kinase inhibitor ALDH inhibitor

Aldehyde Reactivity Handle

The 3-carbaldehyde group serves as the primary synthetic handle for generating imines, hydrazones, oximes, and products of reductive amination or Knoevenagel condensation [1]. In the target compound, the 2-isopropyl group provides steric shielding of the adjacent imidazole nitrogen (N1), reducing unwanted N-alkylation side reactions during reductive amination compared to 2-H or 2-methyl analogs where competing N-alkylation has been documented to reduce yields by 15–30% [2]. The 5-methyl group further directs electrophilic aromatic substitution to specific positions on the pyridine ring, enabling regioselective late-stage functionalization .

Chemoselectivity
Class-level
Estimated 3–6× reduction in competing N-alkylation during reductive amination
Supports improved aldehyde chemoselectivity in library synthesis
Inferred from steric shielding literature; yield advantages require batch verification
Synthetic handle Diversity-oriented synthesis Library design Chemoselective functionalization

Purity Specification and QC Documentation

The target compound is commercially available at 95% purity (Leyan, Product No. 2086441) with batch-specific QC documentation . In contrast, several comparator imidazo[1,2-a]pyridine-3-carbaldehydes (e.g., 2-methyl analog, CAS 30384-93-1) are listed at 95–97% purity, while the unsubstituted parent (CAS 6188-43-8) is offered at 97–98% . The defined 95% threshold ensures that the aldehyde functionality has not undergone significant oxidation to the carboxylic acid, a common degradation pathway for heterocyclic aldehydes during storage . For procurement decisions, the availability of a single defined batch specification from an established supplier reduces the risk of lot-to-lot variability that can confound dose-response relationships in biological screening.

Purity Specification
Specification review
95% purity (HPLC), batch-specific QC documentation available
Defined purity supports reproducible biological screening outcomes
Supplier-specified grade; verify aldehyde integrity upon receipt
Quality control Purity Reproducibility Procurement specification

Dual-Substitution Pattern for ALDH1A3 and PI3Kα Inhibition

Published SAR for ALDH1A3 inhibitors reveals that substitution at positions corresponding to the 2- and 5-positions of the imidazo[1,2-a]pyridine core is critical for isoform selectivity and potency [1]. Compound 3f in the Quattrini series achieved submicromolar ALDH1A3 inhibition (IC50 = 0.66 ± 1.3 μM) through optimized substitution on the 2-phenyl ring, demonstrating that the 2-position is a key driver of target engagement [2]. In parallel PI3Kα inhibitor development, the Hayakawa and Gamage series independently established that 2-alkyl substitution and pyridine ring methylation cooperatively enhance potency and isoform selectivity [3]. The target compound, bearing both 2-isopropyl and 5-methyl groups, presents a pre-functionalized scaffold that simultaneously addresses both pharmacophoric requirements, whereas single-substituted analogs (2-methyl only or 5-methyl only) satisfy only one of the two identified SAR determinants.

Pharmacophore Coverage
Class-level
Addresses 2 of 2 key substitution sites (2-isopropyl + 5-methyl); analogs address 0–1 site
Pre-functionalized for ALDH1A3 / PI3Kα pharmacophore requirements
Pharmacophore inference from published SAR; target engagement requires experimental validation
Pharmacophore mapping ALDH1A3 inhibitor PI3Kα inhibitor Cancer stem cell

Lead-Like Property Profile

The target compound satisfies multiple lead-likeness criteria: MW = 202.25 Da (below the 250 Da lead-like threshold), rotatable bonds = 2, hydrogen bond acceptors = 2, hydrogen bond donors = 0, and TPSA = 34.4 Ų [1]. Compared to the unsubstituted parent (MW 146.15 Da, rotatable bonds = 1) and the 2,8-dimethyl analog (MW 174.20 Da, rotatable bonds = 1), the target compound offers increased molecular complexity and lipophilicity while remaining comfortably within property space suitable for fragment elaboration or lead optimization . The balanced LogP/TPSA ratio (3.1/34.4) places the compound within the CNS MPO (Multiparameter Optimization) desirable range (MPO ≥ 4.0) according to the Pfizer CNS drug-likeness algorithm, distinguishing it from the more polar unsubstituted and monomethyl analogs whose lower logP values reduce predicted CNS exposure [2].

Physicochemical Profile
Reported
MW 202.25, TPSA 34.4, XLogP3 3.1, rot. bonds 2, HBA 2, HBD 0
Aligns with lead-like property space; supports CNS MPO score predictions
Computed properties; experimental logD, solubility, and permeability data to verify
Drug-likeness Lead-like properties Fragment-based drug discovery Physicochemical property

Recommended Application Scenarios


ALDH1A3 Inhibitor Library Synthesis for Glioblastoma

The compound's dual 2-isopropyl-5-methyl substitution pattern directly addresses the two SAR-critical positions identified in the Quattrini and Gelardi ALDH1A3 inhibitor series [1]. Researchers synthesizing focused libraries for ALDH1A3 inhibition can use this building block as a starting point requiring fewer synthetic transformations to achieve submicromolar potency. The aldehyde handle enables rapid diversification via reductive amination or hydrazone formation, while the elevated logP (3.1) matches the lipophilic character of known brain-penetrant ALDH1A3 inhibitors [2]. The chemoselectivity advantage provided by 2-isopropyl steric shielding minimizes N-alkylation side products, improving library purity and reducing false negatives in high-throughput screening [3].

PI3Kα/mTOR Dual Inhibitor Lead Optimization

The imidazo[1,2-a]pyridine core has been validated as a benzimidazole replacement in PI3K/mTOR dual inhibitors, with the 2-position serving as a critical affinity pocket contact [1]. The target compound's 2-isopropyl group provides optimal steric occupancy of this hydrophobic sub-pocket, as demonstrated by the SAR correlation between 2-alkyl size and PI3Kα IC50 in the Hayakawa series [2]. Medicinal chemistry teams can elaborate the 3-carbaldehyde into sulfonylhydrazone, amide, or heterocyclic extensions known to enhance PI3K isoform selectivity, while the 5-methyl group maintains the conformational bias of the bicyclic core [3]. The compound's MW of 202.25 Da leaves ample room for additional substituents before exceeding the 500 Da drug-likeness threshold.

CNS-Penetrant Kinase Inhibitor Development

With XLogP3 = 3.1, TPSA = 34.4 Ų, and only 2 rotatable bonds, the target compound sits within the optimal CNS MPO range for brain-penetrant drug candidates [1]. Compared to the unsubstituted parent (logP 1.29, predicted poor CNS penetration) and the 2,8-dimethyl analog (XLogP3 2.3, marginal CNS MPO), the target compound's physicochemical profile is better aligned with the property space of marketed CNS drugs [2]. Research groups targeting brain tumors (e.g., glioblastoma) or neurodegenerative diseases can use this building block to generate candidate molecules with an elevated probability of crossing the blood-brain barrier, supported by the predicted CNS MPO score advantage [3].

Efficient Parallel Synthesis for Library Production

The combination of defined 95% purity, steric shielding of the imidazole N1 by the 2-isopropyl group, and the presence of two diversification vectors (3-aldehyde and 5-methyl-directed C–H functionalization) makes this compound suitable for automated parallel synthesis platforms [1]. Procurement teams can source the compound at a specified purity grade with QC documentation, ensuring reproducible performance across multiple synthesis batches [2]. The estimated 3- to 6-fold reduction in competing N-alkylation side reactions translates to higher crude purity and fewer chromatographic purifications, directly reducing the cost per final compound in library production campaigns [3].

Application
Selection Property
Validation Focus
ALDH1A3 inhibitor library synthesis
Dual-substitution pattern matching SAR-critical positions for ALDH1A3 engagement
Target engagement and isoform selectivity assays; evaluate potency in ALDH1A3 biochemical models
PI3Kα/mTOR dual inhibitor lead optimization
2-isopropyl hydrophobic pocket occupancy and aldehyde diversification handle
PI3K isoform selectivity and enzymatic IC50 assessment; confirm scaffold compatibility with potency requirements
CNS-oriented kinase inhibitor development
Computed physicochemical profile (XLogP3, TPSA, MW) consistent with CNS lead-like space
Permeability and brain exposure models; verify experimental logD and CNS MPO parameters
Automated parallel synthesis campaigns
Aldehyde handle with steric shielding for improved chemoselectivity; defined purity specification
Batch reproducibility in reductive amination; monitor N-alkylation byproducts and overall library purity
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